Afplef-OH

Vue d'ensemble

Description

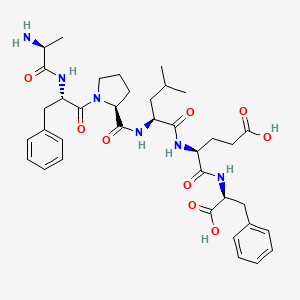

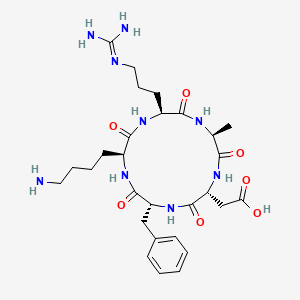

ACTH (34-39) est un fragment de l'hormone adrénocorticotrope, qui est une hormone peptidique composée de 39 acides aminés. Ce fragment spécifique comprend les acides aminés alanine, phénylalanine, proline, leucine, acide glutamique et phénylalanine. L'ACTH est principalement produite dans l'hypophyse antérieure et joue un rôle crucial dans la régulation de la production d'hormones stéroïdiennes par le cortex surrénalien .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ACTH (34-39) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ensuite ajoutés séquentiellement de manière progressive, en utilisant des dérivés d'acides aminés protégés pour prévenir les réactions secondaires indésirables. La chaîne peptidique est ensuite clivée de la résine et déprotégée pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de l'ACTH (34-39) suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de la chromatographie liquide haute performance (CLHP) garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

ACTH (34-39) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les ponts disulfure dans le peptide peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés protégés et réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides oxydés, des peptides réduits et des analogues de peptides avec des acides aminés substitués .

Applications de recherche scientifique

ACTH (34-39) a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la régulation de la stéroïdogenèse surrénalienne et ses effets sur divers processus physiologiques.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans des affections telles que l'insuffisance surrénalienne et les maladies inflammatoires.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon de référence dans le contrôle de la qualité .

Mécanisme d'action

ACTH (34-39) exerce ses effets en se liant au récepteur de la mélanocortine 2 (MC2R) à la surface des cellules du cortex surrénalien. Cette liaison stimule la production d'adénosine monophosphate cyclique (AMPc), qui à son tour active la protéine kinase A (PKA). La PKA phosphoryle ensuite les protéines cibles, conduisant à la synthèse et à la libération d'hormones stéroïdiennes telles que le cortisol et les androgènes surrénaliens .

Applications De Recherche Scientifique

ACTH (34-39) has a wide range of applications in scientific research, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the regulation of adrenal steroidogenesis and its effects on various physiological processes.

Medicine: Studied for its potential therapeutic applications in conditions such as adrenal insufficiency and inflammatory diseases.

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control .

Mécanisme D'action

ACTH (34-39) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates target proteins, leading to the synthesis and release of steroid hormones such as cortisol and adrenal androgens .

Comparaison Avec Des Composés Similaires

Composés similaires

ACTH (1-17) : Un autre fragment de l'hormone adrénocorticotrope avec des activités biologiques différentes.

ACTH (4-10) : Un fragment plus court avec des effets physiologiques distincts.

ACTH (22-39) : Un fragment plus long qui comprend la séquence ACTH (34-39) .

Unicité

ACTH (34-39) est unique par sa séquence spécifique et sa capacité à se lier au récepteur MC2R, ce qui en fait un outil précieux pour étudier la régulation de la stéroïdogenèse surrénalienne et le développement d'agents thérapeutiques ciblant cette voie .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52)/t23-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHTHSTTRFCPC-OBXVVNIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

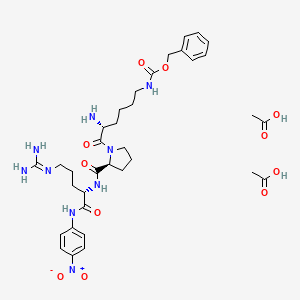

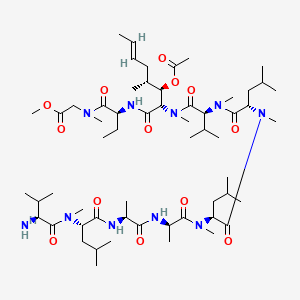

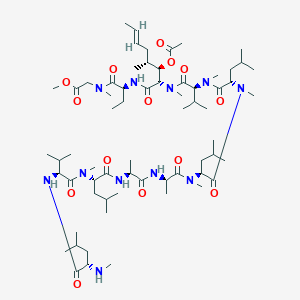

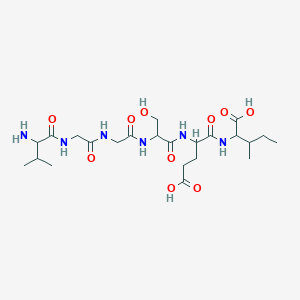

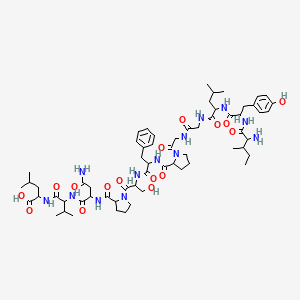

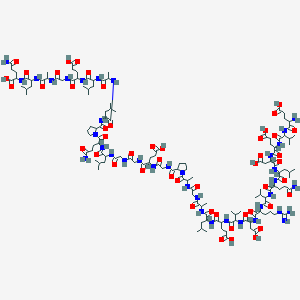

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

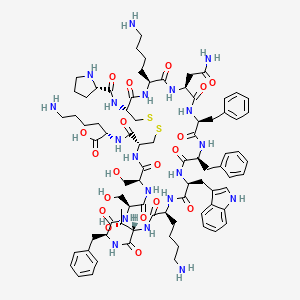

![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)

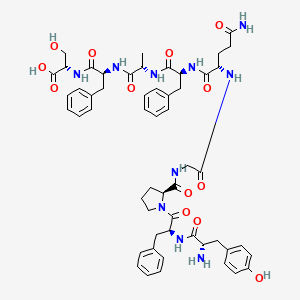

![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)